molecular formula C11H12N2 B12837835 (S)-1-(Isoquinolin-3-yl)ethanamine

(S)-1-(Isoquinolin-3-yl)ethanamine

Cat. No.: B12837835
M. Wt: 172.23 g/mol
InChI Key: YJPCQCPOMLCUBJ-QMMMGPOBSA-N
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Description

(S)-1-(Isoquinolin-3-yl)ethanamine is a chiral amine derivative featuring an ethylamine group attached to the 3-position of an isoquinoline heterocycle. Its (S)-enantiomeric configuration imparts stereochemical specificity, which is critical in biological interactions and synthetic applications. Isoquinoline, a bicyclic aromatic system, distinguishes this compound from simpler pyridine or indole-based analogs, offering unique electronic and steric properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-isoquinolin-3-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

YJPCQCPOMLCUBJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=N1)N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents Stereochemistry CAS Number Key Properties/Applications
(S)-1-(Isoquinolin-3-yl)ethanamine Isoquinoline None (S) Not Provided Potential chiral ligand or bioactive agent
(S)-1-(5-Chloropyridin-3-yl)ethanamine Pyridine Cl at 5-position (S) 1213887-83-2 Increased lipophilicity; electron-withdrawing effects
Tryptamine (1H-Indole-3-ethanamine) Indole None Racemic 61-54-1 Serotonergic activity; hallucinogenic potential
25B-NBOMe Benzene Br, OMe, NBOMe groups Not specified N/A Psychoactive; 5-HT2A receptor agonist
(R)-1-(Pyridin-3-yl)ethanamine Pyridine None (R) Not Provided Enantiomeric differences in receptor binding
2.2. Physicochemical Properties
  • Acidity/Basicity: The electron-withdrawing chlorine in the pyridine analog may lower the pKa of the amine group relative to the isoquinoline compound, affecting protonation states under physiological conditions .

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